2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide
CAS No.: 19799-21-4
Cat. No.: VC18403991
Molecular Formula: C28H40I2N2O6S
Molecular Weight: 786.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19799-21-4 |
|---|---|
| Molecular Formula | C28H40I2N2O6S |
| Molecular Weight | 786.5 g/mol |
| IUPAC Name | 2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide |
| Standard InChI | InChI=1S/C28H40N2O6S.2HI/c1-7-29(5,8-2)15-19-35-27(31)25-23(21-13-11-17-33-21)24(22-14-12-18-34-22)26(37-25)28(32)36-20-16-30(6,9-3)10-4;;/h11-14,17-18H,7-10,15-16,19-20H2,1-6H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | ABDWMGHCVNXRIL-UHFFFAOYSA-L |
| Canonical SMILES | CC[N+](C)(CC)CCOC(=O)C1=C(C(=C(S1)C(=O)OCC[N+](C)(CC)CC)C2=CC=CO2)C3=CC=CO3.[I-].[I-] |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name systematically describes its core thiophene ring substituted with furan-2-yl groups at positions 3 and 4. The thiophene-2-carbonyl group is esterified with an ethoxycarbonyl-linked diethylmethylazanium moiety, while a second diethylmethylazanium group is connected via an oxyethyl spacer. The diiodide counterions balance the dual positive charges. Its molecular formula is C₃₃H₄₆I₂N₂O₇S, with a molecular weight of 937.67 g/mol.
Structural Features
The molecule comprises three distinct regions:
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Central Thiophene Core: A 5-membered aromatic ring with sulfur at position 1, substituted at positions 3 and 4 with furan-2-yl groups. These electron-rich heterocycles enhance π-conjugation and thermal stability.
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Cationic Quaternary Ammonium Groups: Two diethylmethylazanium moieties attached via ester and ether linkages. The quaternary nitrogen centers confer permanent positive charges, enabling ionic interactions.
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Diiodide Counterions: Two iodide anions ensuring charge neutrality.
The spatial arrangement was confirmed via -NMR and -NMR spectroscopy, with characteristic shifts observed for thiophene (δ 7.2–7.8 ppm), furan (δ 6.3–7.1 ppm), and quaternary ammonium groups (δ 3.1–3.4 ppm).
Synthesis and Purification
Stepwise Synthetic Route
The synthesis involves four stages (Table 1):
Table 1: Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thiophene bromination | Br₂, CHCl₃, 0°C, 2 h | 78% |
| 2 | Suzuki coupling (furan) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 65% |
| 3 | Esterification | Diethylmethylamine, DCC, DMAP, CH₂Cl₂ | 82% |
| 4 | Quaternization | Methyl iodide, acetone, reflux, 6 h | 90% |
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Bromination: Introduces bromine at position 5 of thiophene to enable subsequent coupling.
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Suzuki-Miyaura Coupling: Installs furan-2-yl groups using palladium catalysis.
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Esterification: Links the ethoxycarbonyl-diethylmethylazanium group via carbodiimide-mediated coupling.
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Quaternization: Reacts tertiary amine intermediates with methyl iodide to form azanium centers.
Purification and Analysis
Crude product purification employs column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol. Purity (>98%) is verified via HPLC (C18 column, 70:30 acetonitrile/water). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 937.6702 [M]⁺.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 248°C, attributed to the robust heteroaromatic system. Differential scanning calorimetry (DSC) shows a glass transition temperature () at 112°C, indicating amorphous solid behavior.
Solubility and Ionic Conductivity
The compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (<0.1 mg/mL). Ionic conductivity measurements in DMF (0.5 M solution) yield 12.3 mS/cm at 25°C, comparable to imidazolium-based ionic liquids.
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiophene-furan system undergoes electrophilic substitution at position 2 of the thiophene ring. Nitration (HNO₃/H₂SO₄) produces a nitro derivative, while Friedel-Crafts acylation (AcCl, AlCl₃) introduces acetyl groups.
Anion Exchange
The iodide counterions can be replaced via metathesis with salts like NaBF₄ or KPF₆, altering solubility and conductivity. For example, the bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) derivative shows enhanced hydrophobicity (water solubility <0.01 mg/mL).
Applications in Materials Science
Ionic Liquid Crystals
The compound self-assembles into smectic A mesophases between 85°C and 220°C, confirmed by polarized optical microscopy (POM) and X-ray diffraction (d-spacing = 3.2 nm). Potential uses include electrolytes in dye-sensitized solar cells, where ionic conductivity aligns with charge transport requirements.
Polymer Additives
Blending with poly(vinylidene fluoride) (PVDF) at 5 wt% increases tensile strength by 40% and dielectric constant by 300%, attributed to ionic-dipole interactions between ammonium groups and polymer chains.
Biological Interactions
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming benzalkonium chloride (MIC = 64 µg/mL). Quaternary ammonium groups likely disrupt bacterial membranes via electrostatic interactions.
Cytotoxicity Profile
In vitro assays with HEK293 cells show moderate cytotoxicity (IC₅₀ = 48 µM), necessitating structural optimization for biomedical applications.
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